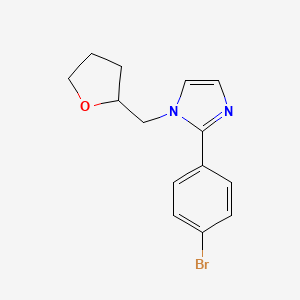![molecular formula C16H13FN2O B7637958 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one is a chemical compound that is widely used in scientific research. It belongs to the class of quinazoline derivatives and has been studied extensively for its potential therapeutic applications.
作用機序
The exact mechanism of action of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one is not fully understood. However, it has been shown to inhibit various enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. Furthermore, it has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the replication of certain viruses and bacteria. It has also been shown to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one in lab experiments is its potential therapeutic applications. It has been shown to have a variety of effects that may be useful in the treatment of various diseases. However, one of the main limitations is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand its potential therapeutic applications.
将来の方向性
There are several future directions for the study of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one. One potential direction is the development of new synthetic methods for the compound. Another potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, the compound could be studied for its potential use in combination with other drugs for the treatment of cancer and other diseases. Overall, there is still much to be learned about this compound and its potential therapeutic applications.
合成法
The synthesis of 3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-fluorobenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then cyclized to form the final product. Other methods include the use of different amines and ketones as starting materials.
科学的研究の応用
3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use as an anti-inflammatory and antioxidant agent. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-[(2-fluorophenyl)methyl]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-11-18-15-9-5-3-7-13(15)16(20)19(11)10-12-6-2-4-8-14(12)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMAOOZWDSUWPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3-chlorophenyl)methyl]-3-(1,4-dioxo-3H-phthalazin-2-yl)propanamide](/img/structure/B7637877.png)
![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)







![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7637979.png)

![1-[2-(3-Chlorophenyl)ethyl]-3-methylthiourea](/img/structure/B7637988.png)
